molecular formula C9H13N B1588055 4-Ethylbenzylamine CAS No. 7441-43-2

4-Ethylbenzylamine

Cat. No.: B1588055
CAS No.: 7441-43-2
M. Wt: 135.21 g/mol
InChI Key: DGAGEFUEKIORSQ-UHFFFAOYSA-N
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Description

4-Ethylbenzylamine is an organic compound with the molecular formula C9H13N. It consists of a benzyl group substituted with an ethyl group at the para position and an amine functional group. This compound is a colorless to light yellow liquid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzylamine can be synthesized through several methods, including reductive amination and the reaction of benzyl chloride with ammonia. One common method involves the reductive amination of 4-ethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen over a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 4-ethylbenzyl chloride with ammonia. This method involves the nucleophilic substitution of the chloride group by the amine group, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: It can be reduced to form 4-ethylbenzyl alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as acyl chlorides or aldehydes in the presence of a base or acid catalyst.

Major Products:

Scientific Research Applications

4-Ethylbenzylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethylbenzylamine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Benzylamine: Similar structure but lacks the ethyl group at the para position.

    4-Methylbenzylamine: Similar structure but has a methyl group instead of an ethyl group.

    4-Isopropylbenzylamine: Similar structure but has an isopropyl group instead of an ethyl group.

Uniqueness: 4-Ethylbenzylamine is unique due to the presence of the ethyl group at the para position, which can influence its reactivity and interactions compared to other benzylamines. This structural difference can lead to variations in its chemical and biological properties, making it suitable for specific applications where other benzylamines may not be as effective .

Properties

IUPAC Name

(4-ethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAGEFUEKIORSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397633
Record name 4-ethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7441-43-2
Record name 4-ethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethylphenyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-ethylbenzoic acid (0.50 g, 3.33 mmol) in SOCl2 (1 mL) and DMF(1 drop) was refluxed for 2 h. The reaction mixture was concentrated and then stripped with toluene (2×10 mL) to yield 4-ethylbenzoyl chloride (0.59 g, >100%) as a colorless oil. The crude acid chloride (0.59 g, 3.5 mmol) in toluene (minimum amount) was added dropwise to conc. aq. NH4OH (1.4 mL). After stirring for 1 h, the reaction mixture was concentrated, the residue was dissolved in water and extracted with EtOAc (3×25 mL). The combined organic layers were washed with 1 N aq. NaOH (10 mL) and brine and dried over Na2SO4 prior to removal of the volatiles to yield 4-ethylbenzamide (460 mg, 88%) as a white solid. A suspension of this crude amide (430 mg, 2.87 mmol) and LiAlH4 (180 mg, 4.7 mmol) in dry THF (5 mL) was refluxed at 65° C. for 4.5 h. More LiAlH4 (60 mg, 1.58 mmol) was added, and the reaction mixture was heated at 65° C. for 2 h. The reaction mixture was cooled, and 1 N aq. NaOH (0.4 mL) was added. After stirring for 4 h, the mixture was filtered, and the filtrate was concentrated to give 4-ethylbenzylamine (350 mg, 90w) as a pale yellow oil.
Name
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Ethylbenzylamine in the Capillary Ion Analysis method described in the research?

A1: In the research paper [], this compound is a component of the UV-CAT-1 reagent used in the Capillary Ion Analysis (CIA) method. While the exact role of this compound within this reagent is not specified, the reagent itself likely functions as a chromophore. Chromophores absorb UV light, and by complexing with the cations in the sample, allow for their detection and quantification based on their unique migration times and absorbance properties.

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